Fluconazole Impurity
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)-(oxiran-2-yl)methyl]-1,2,4-triazole;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O.CH4O3S/c12-7-1-2-8(9(13)3-7)11(10-4-17-10)16-6-14-5-15-16;1-5(2,3)4/h1-3,5-6,10-11H,4H2;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCARTVONPPDMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C(O1)C(C2=C(C=C(C=C2)F)F)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origin and Formation Mechanisms of Fluconazole Impurities
Process-Related Impurities in Fluconazole (B54011) Synthesis
The synthesis of fluconazole is a multi-step process, and at various stages, the formation of by-products and the presence of unreacted intermediates can lead to impurities in the final product. google.comijrti.org These impurities are inherent to the chosen synthetic route and reaction conditions.
Several impurities have been identified as by-products or intermediates from various synthetic routes of fluconazole. google.comijrti.org For instance, a structural isomer of fluconazole, (R,S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl) propanol (B110389) (Impurity A), can form when the nitrogen at the 4th position of the triazole ring competes with the nitrogen at the 1st position during the reaction with an epoxide intermediate. google.com
Another process-related impurity is 2-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol (Impurity B), which can be formed when a 1,2,4-triazole (B32235) reacts with the aromatic fluorine atom. google.com Hydrolysis of the epoxide intermediate during the ring-opening step with 1,2,4-triazole can lead to the formation of the dihydroxy impurity, (2S)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol (Impurity C). google.com
Furthermore, disubstitution of the aromatic fluorine in fluconazole with 1,2,4-triazole, or the further reaction of Impurity B with 1,2,4-triazole, can produce 2-(2,4-di-1H-1,2,4-triazol-1-yl phenyl)-1,3-di-1H-1,2,4-triazol-1-yl propan-2-ol (Impurity D). google.com Unreacted intermediates, such as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Impurity E), can also be carried through to the final API. google.com
In some cases, previously unreported impurities have been identified. One such impurity was characterized as 2-(2-(dimethylamino)-4-fluorophenyl)-1,3-di(3H-1,2,4-triazol-1-yl)propan-2-ol. ekb.egresearchgate.net
| Impurity Name | Type | Formation Pathway |
| Impurity A | Process-Related | Isomeric by-product from reaction with 1,2,4-triazole. google.com |
| Impurity B | Process-Related | Reaction of 1,2,4-triazole with aromatic fluorine. google.com |
| Impurity C | Process-Related | Hydrolysis of epoxide intermediate. google.com |
| Impurity D | Process-Related | Disubstitution of aromatic fluorine with 1,2,4-triazole. google.com |
| Impurity E | Process-Related | Unreacted intermediate. google.com |
| 2-(2-(dimethylamino)-4-fluorophenyl)-1,3-di(3H-1,2,4-triazol-1-yl)propan-2-ol | Process-Related | Unreported by-product from a specific synthetic process. ekb.egresearchgate.net |
The choice of reagents and solvents plays a crucial role in the impurity profile of fluconazole. For example, the use of certain solvents like dimethylformamide (DMF) in the presence of potassium hydroxide (B78521) has been noted in synthetic schemes. researchgate.net The purification process itself, often involving a mixture of water and organic solvents like ethyl acetate (B1210297) and acetone, is designed to eliminate these process-related impurities. google.com The conditions of these purification steps, including the use of acid/base treatments, can significantly reduce the levels of major impurities. google.com
Elucidation of Synthetic By-products and Reaction Intermediates
Degradation Pathways of Fluconazole Leading to Impurities
Fluconazole can degrade under various environmental conditions, leading to the formation of degradation products that are also considered impurities. ekb.egnih.gov These degradation pathways are primarily driven by oxidation, hydrolysis, and photolysis. nih.govbibliotekanauki.pl
Forced degradation studies have shown that fluconazole is susceptible to oxidative stress. bibliotekanauki.pluj.edu.pl Treatment with oxidizing agents like potassium permanganate (B83412) in an acidic medium leads to the formation of several degradation products. bibliotekanauki.pluj.edu.pl One identified pathway involves the hydroxylation of the methylene (B1212753) group near the triazole moiety. bibliotekanauki.pl Further oxidation can lead to the loss of the triazolylmethylene group and subsequent dehydration. bibliotekanauki.pl Extensive degradation has been particularly noted in oxidative medium under thermal stress. uj.edu.pl Studies have also identified 2-(2, 4-difluorophenyl)-1-(1H-1, 2, 4-triazol-1-yl) propan-2-ol and 1-methyl-1, 2, 4-triazole as oxidative degradation products in the presence of hydrogen peroxide. researchgate.net
| Degradation Product | Formation Condition |
| Hydroxylated Fluconazole | Oxidation (e.g., KMnO4). bibliotekanauki.pl |
| Product of Triazolylmethylene loss | Further oxidation. bibliotekanauki.pl |
| 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol | Oxidation (H2O2). researchgate.net |
| 1-methyl-1,2,4-triazole | Oxidation (H2O2). researchgate.net |
Fluconazole has been found to be relatively stable under neutral hydrolytic conditions. scielo.brunesp.br However, it can undergo degradation under both acidic and basic conditions, with alkaline hydrolysis being more pronounced. scielo.brmdpi.com While some studies report stability in 0.1 M HCl and 0.1 M NaOH after reflux, others performing forced degradation studies have observed degradation under these conditions. uj.edu.plunesp.br The rate and extent of hydrolysis are dependent on the pH and temperature. scielo.br
Exposure to light, particularly UV radiation, can induce the degradation of fluconazole. nih.govcore.ac.uk The photodegradation process is pH-dependent and can proceed through both direct photolysis and self-sensitized mechanisms involving reactive oxygen species. core.ac.ukresearchgate.net A proposed pathway for photodegradation includes a hydroxylative defluorination reaction. researchgate.net Indirect photochemistry, initiated by hydroxyl radicals, is considered a potential degradation pathway in environmental waters. acs.org This process can lead to the formation of persistent transformation products like 1,2,4-triazole and 1,2,4-triazole-1-acetic acid. acs.org
| Photodegradation Product | Formation Mechanism |
| Product of Hydroxylative Defluorination | UV irradiation. researchgate.net |
| 1,2,4-triazole | Indirect photochemistry (hydroxyl radicals). acs.org |
| 1,2,4-triazole-1-acetic acid | Indirect photochemistry (hydroxyl radicals). acs.org |
Direct Photochemical Reactions
Thermal Degradation Profiles and Associated Impurities
Forced degradation studies, which include thermal stress, are essential for identifying potential degradation products. uj.edu.plbibliotekanauki.pl Fluconazole has been found to be relatively stable under several stress conditions, but degradation does occur, particularly under oxidative and thermal stress. uj.edu.pl Studies have shown that extensive degradation occurs in an oxidative medium combined with thermal stress. bibliotekanauki.pl
Thermal analysis using techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC) reveals the thermal stability of fluconazole. researchgate.net The thermal stability of fluconazole in its tablet form is lower than that of the pure active substance, a difference attributed to interactions between fluconazole and excipients like lactose (B1674315) monohydrate and magnesium stearate. researchgate.net These interactions can cause endothermic peaks of the drug to broaden and shift to lower temperatures. researchgate.net Pyrolysis coupled with gas chromatography/mass spectrometry (Pyr-GC/MS) has also been used to study thermal degradation processes and identify resulting products, such as chlorobenzene-like impurities. researchgate.net Exposure of fluconazole capsules to dry heat (60°C for 60 days) and humid heat (40°C, 75% RH for 90 days) has been investigated, with the most significant degradation observed under conditions of elevated temperature and oxidative stress. unesp.bromicsonline.org
Table 3: Summary of Fluconazole Degradation under Various Stress Conditions
| Stress Condition | Observation | Reference(s) |
|---|---|---|
| Acid Hydrolysis (5M HCl, 80°C, 3 hrs) | Stable | |
| Base Hydrolysis (5M NaOH, 80°C, 3 hrs) | Stable | |
| Oxidative (3% H₂O₂, reflux, 6 hrs) | ~10% degradation, one degradation product formed | unesp.br |
| Oxidative (5% H₂O₂, 80°C, 3 hrs) | Slight degradation | |
| Thermal (Dry Heat, 105°C, 24 hrs) | Stable | |
| Photolytic (UV/Visible light) | Stable |
Data compiled from various forced degradation studies.
Fluconazole Impurities Arising from Manufacturing and Storage Conditions
Impurities in fluconazole can originate from the synthetic route or form during storage. researchgate.net Process-related impurities may include unreacted starting materials, intermediates, or by-products from unintended side reactions. google.com The European Pharmacopoeia lists several official impurities, some related to synthesis (Impurities A, B, C, D, H, I), one to degradation (Impurity G), and others to both (Impurities E, F). researchgate.net
Examples of synthesis-related impurities include:
Isomer Impurity: Forms when the nitrogen at the 4-position of the triazole ring competes with the nitrogen at the 1-position during reaction with the epoxide intermediate. google.com
2-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol (Impurity B): Results from the reaction of a 1,2,4-triazole with the aromatic fluorine atom. google.com
(2S)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol (Impurity C): Forms due to hydrolysis of the epoxide intermediate. google.com
2-(2-(dimethylamino)-4-fluorophenyl)-1,3-di(3H-1,2,4-triazol-1-yl)propan-2-ol: An impurity identified from a specific synthetic process, likely formed from a reaction involving dimethylformamide (DMF) as a solvent. researchgate.netekb.eg
Proper storage conditions, including controlled temperature (recommended at 2-8 °C for impurities) and humidity, are crucial to prevent the formation of degradation impurities. unesp.brdaicelpharmastandards.com High impurity content in some API samples has been attributed to either poor storage conditions or inadequate purification during the synthesis process. ekb.eg
Table 4: Selected Process-Related Impurities of Fluconazole
| Impurity Name/Type | Origin |
|---|---|
| Impurity A (Isomer) | Synthesis (Reaction with N4 of triazole ring) google.com |
| Impurity B | Synthesis (Reaction of triazole with aromatic fluorine) google.com |
| Impurity C (Diol) | Synthesis (Hydrolysis of epoxide intermediate) google.com |
| Impurity D (Disubstituted) | Synthesis (Disubstitution of aromatic fluorine) google.com |
| Impurity E (Ketone) | Synthesis (Unreacted intermediate) google.com |
| Desfluoro impurity | Synthesis researchgate.net |
| Triazole impurity | Synthesis researchgate.net |
Information sourced from pharmacopeial data and research articles.
Polymorphism and its Correlation with Fluconazole Impurity Profiles
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, significantly impacts the properties of a drug substance, including its impurity profile. scielo.br Fluconazole is known to exist in at least three polymorphic forms (I, II, and III) and a monohydrate form. researchgate.netresearchgate.net These different forms can arise based on the solvents used during synthesis and purification. researchgate.netresearchgate.net
Research has demonstrated a direct correlation between the polymorphic form of fluconazole and its specific impurity profile. researchgate.netresearchgate.net Analysis of different commercial samples of fluconazole revealed that each distinct polymorphic form (or mixture of forms) contained a unique set of impurities. researchgate.net For instance, one sample identified as pure polymorph III, another as pure polymorph II, and a third as a mixture of polymorphs II, III, and the monohydrate form, all displayed different impurity dosages. researchgate.net
The stability of these polymorphs also varies. Polymorph II is considered metastable and can convert to the more stable Form I or the monohydrate form upon exposure to pressure, heat, or humidity during manufacturing or storage. scielo.brptfarm.pl Such polymorphic transformations can alter the drug's physical properties and may be linked to changes in the impurity profile over time. researchgate.net Therefore, controlling the crystalline form is an integral part of quality control to ensure a consistent and acceptable impurity profile throughout the product's shelf life. researchgate.netresearchgate.net
Isolation and Purification Methodologies for Fluconazole Impurities
Chromatographic Techniques for Fluconazole (B54011) Impurity Isolation
Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the separation and isolation of fluconazole impurities. ijrti.orgneopharmlabs.com Its versatility and high-resolution capabilities allow for the effective separation of compounds with closely related structures from the main drug substance. ijrti.org
Preparative and Semi-Preparative High-Performance Liquid Chromatography (HPLC)
Preparative and semi-preparative HPLC are powerful techniques used to isolate sufficient quantities of impurities for detailed structural analysis. These methods operate on the same principles as analytical HPLC but utilize larger columns and higher flow rates to handle larger sample loads.
One study detailed the isolation of a previously unreported, less polar impurity from a crude sample of fluconazole bulk drug using semi-preparative HPLC. ekb.egnih.gov This enabled the subsequent structural elucidation of the impurity as 2-(2-(dimethylamino)-4-fluorophenyl)-1,3-di(3H-1,2,4-triazol-1-yl)propan-2-ol using spectroscopic methods like NMR and mass spectrometry. ekb.egnih.gov The successful isolation was a crucial step in identifying and understanding the formation of this new impurity. nih.gov
In another instance, a rapid preparative isolation method was developed to facilitate the structural identification of two unknown impurities in a fluconazole bulk drug substance. researchgate.net The isolated compounds were then characterized as 1-(1-H-1,2,4-triazole-1-yl) propane-2,3-diol and Z-2-(2,4-difluorophenyl)-3-(1-H-1,2,4-triazole-1-yl)-2-propen-1-ol. researchgate.net
The selection of appropriate stationary and mobile phases is critical for successful preparative separations. For fluconazole and its impurities, reversed-phase columns, such as C18, are commonly employed. ijrti.org The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijrti.orgresearchgate.net The optimization of mobile phase composition, pH, and gradient elution is essential to achieve the desired resolution between the main component and the impurities. google.comhelixchrom.com
Table 1: Examples of HPLC Conditions for Fluconazole Impurity Isolation
| Parameter | Condition 1 | Condition 2 |
| Column | Vydac C18 (150 mm × 4.6 mm), 5 µm | Reversed-phase C18 |
| Mobile Phase | 0.02 M ammonium (B1175870) formate (B1220265) and acetonitrile (86:14) | Water and methanol (60:40, v/v) |
| Flow Rate | 1 ml/min | 1.5 mL/min |
| Detection | 260 nm | 260 nm |
| Column Temperature | 40 °C | Not Specified |
| Reference | researchgate.net | researchgate.net |
Advanced Separation Approaches for Trace Fluconazole Impurities
The detection and isolation of trace-level impurities present a significant analytical challenge. Advanced techniques are often required to enhance sensitivity and achieve separation from the highly concentrated main peak.
Online solid-phase extraction (SPE) coupled with HPLC is one such approach that can be used for the pre-concentration of trace impurities. mdpi.com This technique involves trapping the impurities on a pre-column while allowing the main component to pass through, followed by eluting the enriched impurities onto the analytical column for separation and detection. mdpi.com This method offers several advantages, including reduced sample loss, decreased analysis time, and lower risk of contamination. mdpi.com
Another strategy involves the use of specialized chromatography columns, such as core-shell columns. These columns can provide higher efficiency and better resolution compared to traditional fully porous particle columns, which is particularly beneficial for separating closely eluting impurities. phenomenex.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also offer unique selectivity for separating impurities that are difficult to resolve using a single separation mode. helixchrom.com
Other Methodologies for this compound Enrichment and Purification
While chromatography is the primary tool, other methodologies can be used for the enrichment and initial purification of fluconazole impurities, often in conjunction with chromatographic steps.
Liquid-Liquid Extraction (LLE) is a classic technique used to separate compounds based on their differential solubility in two immiscible liquid phases. ijrti.org This can be employed as a preliminary sample preparation step to remove certain types of impurities before further purification by chromatography. ijrti.org
Acid-base treatment is another method that has been used in the purification of crude fluconazole. This process involves dissolving the crude product in an acidic solution, followed by neutralization with a base to precipitate the purified fluconazole. This can effectively reduce the levels of certain impurities. One patented process describes a multi-step purification involving leaching with a solvent followed by an acid-base treatment, which significantly reduced various known and unknown impurities, achieving a final purity of over 99.5%. google.com
Selective enrichment is a key principle that can be applied before fine purification. neopharmlabs.com This involves choosing starting materials that have a higher concentration of the target impurity, which can be identified through analytical methods like HPLC. neopharmlabs.com This enriched sample then becomes the feedstock for the final isolation process, making it more efficient. neopharmlabs.com
The combination of these methodologies, from initial enrichment and extraction to high-resolution chromatographic separation, allows for the effective isolation and purification of fluconazole impurities, which is fundamental for ensuring the quality and safety of the final drug product.
Structural Elucidation and Characterization of Fluconazole Impurities
Advanced Spectroscopic Techniques for Fluconazole (B54011) Impurity Structure Determination
The structural determination of fluconazole impurities relies heavily on a combination of sophisticated spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive analysis of the molecular structure of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Impurity Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. conicet.gov.ar It is a cornerstone in the structural elucidation of organic compounds, including pharmaceutical impurities. conicet.gov.ar
One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental in the initial characterization of fluconazole impurities.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in the analysis of a fluconazole impurity, the ¹H NMR spectrum might reveal signals corresponding to the triazole rings and the difluorophenyl group, with chemical shifts and coupling patterns that differ from the parent drug, indicating a structural modification. researchgate.nettandfonline.com
¹³C NMR: ¹³C NMR spectroscopy details the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it provides crucial information about the number and types of carbon atoms (e.g., methyl, methylene (B1212753), aromatic, carbonyl). In the context of fluconazole impurities, this can help identify changes in the carbon framework, such as the addition or removal of functional groups. tandfonline.comnih.gov
¹⁹F NMR: Given that fluconazole contains a difluorophenyl group, ¹⁹F NMR is a particularly valuable tool. It is highly sensitive and can detect subtle changes in the electronic environment of the fluorine atoms, which can be indicative of structural alterations in their vicinity. nih.govrsc.org For example, a study on a degraded sample of fluconazole utilized ¹H decoupled ¹⁹F NMR to identify and quantify degradation products. rsc.org
A study identified an unknown impurity in a fluconazole bulk drug sample, which was later characterized as 2-(2-(dimethylamino)-4-fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol using a combination of spectroscopic methods, including ¹H, ¹³C, and ¹⁹F NMR. nih.govresearchgate.netresearchgate.netekb.eg
For more complex impurity structures, two-dimensional (2D) NMR experiments are employed to establish connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded carbon and proton atoms (¹³C-¹H), providing a map of which protons are attached to which carbons.
nOe (Nuclear Overhauser Effect): nOe experiments provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of a molecule. nih.govresearchgate.netresearchgate.net
In the characterization of the impurity 2-(2-(dimethylamino)-4-fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol, 2D NMR techniques such as ¹H-¹H COSY, HMQC, HMBC, and nOe were instrumental in confirming the proposed structure. nih.govresearchgate.netresearchgate.net
One-Dimensional NMR (1H, 13C, 19F) Applied to Fluconazole Impurities
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fluconazole Impurities
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is particularly useful for structural elucidation through fragmentation analysis. researchgate.netamericanpharmaceuticalreview.com
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used in the analysis of pharmaceutical compounds, as they tend to produce intact molecular ions.
ESI: This technique is well-suited for polar and thermally labile molecules. It involves creating a fine spray of a sample solution from which ions are generated. ESI in positive ion mode is often used for fluconazole and its impurities, typically showing protonated molecular ions [M+H]⁺. researchgate.netinnovareacademics.ininnovareacademics.in For example, in the analysis of fluconazole, a protonated molecular ion peak at m/z 307 is observed. researchgate.netresearchgate.net
APCI: APCI is suitable for less polar compounds and involves the ionization of the analyte in the gas phase through chemical reactions with reagent ions.
The combination of liquid chromatography with these ionization sources (LC-MS) allows for the separation of impurities from the main drug substance before their mass analysis. nih.gov
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of an impurity) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
For fluconazole, the MS/MS spectrum of the protonated molecular ion (m/z 307) shows characteristic product ions. researchgate.net The formation of a daughter ion at m/z 289 is attributed to the loss of a water molecule (H₂O). researchgate.netresearchgate.net Another fragmentation pathway involves the loss of a triazole moiety (69 amu) to form a daughter ion at m/z 238, which can further lose a water molecule to yield a product ion at m/z 220. researchgate.netresearchgate.net
Similarly, the fragmentation patterns of impurity ions can be compared to that of fluconazole to deduce their structures. For example, an impurity with a protonated molecular ion at m/z 332 was found to lose a water molecule to form a daughter ion at m/z 314. researchgate.netresearchgate.net It also lost a triazole moiety to form an ion at m/z 263, which further fragmented to an ion at m/z 245 upon loss of water. researchgate.netresearchgate.net This detailed fragmentation analysis, combined with NMR data, allows for the confident identification of impurity structures.
Table of Spectroscopic Data for a this compound
Below is an example of a data table that might be generated during the characterization of a this compound.
| Technique | Data | Interpretation |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) | Provides information on the proton environment and connectivity. |
| ¹³C NMR | Chemical shifts (δ) | Reveals the carbon framework of the molecule. |
| ¹⁹F NMR | Chemical shifts (δ) | Indicates the electronic environment of the fluorine atoms. |
| MS (ESI+) | m/z of [M+H]⁺ | Determines the molecular weight of the impurity. |
| MS/MS | m/z of product ions | Elucidates the fragmentation pathway and confirms structural features. |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Strategies
Infrared (IR) Spectroscopy in this compound Characterization
In the context of fluconazole, IR analysis focuses on characteristic absorption bands. For instance, a broad band in the 3600–2500 cm⁻¹ region suggests the presence of a hydrogen-bonded O–H stretching vibration, indicative of the hydroxyl group central to the fluconazole structure and many of its hydroxylated impurities. derpharmachemica.com The presence of the vital triazole rings can be confirmed by characteristic peaks around 1520 cm⁻¹ and 1419 cm⁻¹ (ring stretching) and between 960 cm⁻¹ and 845 cm⁻¹ (C-H bending). derpharmachemica.com
The structural elucidation of unknown impurities often involves comparing their IR spectra with that of the parent fluconazole molecule. The appearance of new bands or the disappearance of existing ones provides crucial clues about the structural modifications in the impurity. Furthermore, Fourier-transform infrared (FTIR) spectroscopy has been utilized to differentiate between various polymorphic forms of fluconazole, demonstrating its sensitivity to subtle changes in molecular structure and intermolecular interactions. semanticscholar.org
Hyphenated Analytical Techniques for Direct this compound Characterization
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the direct characterization of impurities in complex mixtures. These approaches minimize the need for time-consuming isolation and allow for the analysis of compounds at very low concentrations.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the identification and quantification of fluconazole impurities due to its exceptional sensitivity and specificity. ijrti.orginnovareacademics.in The method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the mass-analyzing capabilities of tandem mass spectrometry, which provides both molecular weight information and structural data from fragmentation patterns. nih.govresearchgate.net
A typical LC-MS/MS method for this compound profiling involves a reversed-phase column, such as a Hypersil BDS C18, with a mobile phase consisting of an aqueous buffer like ammonium (B1175870) acetate (B1210297) and an organic modifier like acetonitrile (B52724). innovareacademics.ininnovareacademics.in Detection is often performed using a triple quadrupole mass detector with a positive electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. innovareacademics.ininnovareacademics.in The use of ammonium acetate in the mobile phase helps to enhance ionization and detection. innovareacademics.in
Structural assignment of impurities is achieved by analyzing their mass spectra. The parent molecular ion ([M+H]⁺) gives the molecular weight of the impurity. Subsequent fragmentation (MS/MS) of this parent ion yields product ions, and the fragmentation pathway provides clues to the impurity's structure. For example, the fragmentation of fluconazole itself shows a characteristic loss of a water molecule (18 amu) and a triazole moiety (69 amu). researchgate.netresearchgate.net By comparing the fragmentation pattern of an unknown impurity to that of fluconazole, analysts can deduce the location of structural changes. researchgate.net This technique is sensitive enough to quantify potentially genotoxic impurities at levels as low as 0.3 µg/g. innovareacademics.in
Table 1: Example of LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition |
| Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Column | Hypersil BDS C18 (100 mm x 4.0 mm, 3 µm) innovareacademics.ininnovareacademics.in |
| Mobile Phase | 5 mmol Ammonium Acetate : Acetonitrile (65:35 v/v) innovareacademics.ininnovareacademics.in |
| Flow Rate | 0.4 mL/min innovareacademics.ininnovareacademics.in |
| Detector | Triple Quadrupole Mass Spectrometer innovareacademics.ininnovareacademics.in |
| Ionization Source | Positive Electrospray Ionization (ESI) innovareacademics.ininnovareacademics.in |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) innovareacademics.in |
Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a powerful hyphenated technique that directly couples HPLC with NMR spectroscopy, enabling the acquisition of detailed structural information on impurities as they elute from the column. tandfonline.com This online approach avoids the need for laborious isolation, reducing the risk of sample degradation or alteration. americanpharmaceuticalreview.com
In an LC-NMR setup, the eluent from the HPLC column flows through a specialized flow cell within the NMR spectrometer's magnetic field. tandfonline.com This allows for the real-time acquisition of NMR spectra for each component of a mixture. For low-concentration impurities, a "stop-flow" mode can be employed: the chromatographic flow is paused when the impurity of interest is in the flow cell, allowing for longer acquisition times and the performance of more complex 2D NMR experiments to gain deeper structural insights. tandfonline.com While less sensitive than LC-MS, LC-NMR provides unambiguous structural information that is crucial for the definitive identification of novel impurities. conicet.gov.arwdh.ac.id The use of deuterated solvents in the mobile phase, such as D₂O instead of H₂O, is necessary to avoid overwhelming solvent signals in ¹H NMR spectra. tandfonline.com
For impurities present at trace levels (micro-scale), where even stop-flow LC-NMR may not provide sufficient signal, Solid Phase Extraction coupled with NMR (SPE-NMR) offers a solution. This off-line hyphenated technique is designed to concentrate minute quantities of an analyte for NMR analysis.
The process involves directing the HPLC fraction containing the impurity of interest onto a solid-phase extraction (SPE) cartridge. The impurity is retained on the sorbent material while the mobile phase is washed away. Subsequently, the trapped impurity is eluted from the cartridge using a very small volume (typically a few hundred microliters) of a fully deuterated solvent. This concentrated, purified sample is then transferred to an NMR tube for detailed spectroscopic analysis. This method allows for the acquisition of high-quality 1D and 2D NMR data from microgram quantities of an impurity, which would be otherwise impossible to analyze by direct NMR methods. The development of molecularly imprinted polymers (MIPs) as SPE sorbents can offer even greater selectivity for trapping fluconazole and its structurally related impurities. researchgate.net
Liquid Chromatography–Nuclear Magnetic Resonance (LC-NMR) for Online this compound Analysis
Identification and Structural Assignment of Specific Fluconazole Impurities
The synthesis and storage of fluconazole can lead to the formation of several related substances. Pharmacopoeias, such as the European Pharmacopoeia (EP), list and set limits for these known impurities to ensure the quality of the drug substance. ekb.eg
The European Pharmacopoeia describes nine potential impurities of fluconazole, designated as impurities A through I. ekb.eg These impurities can originate from the synthesis process, degradation, or both. ekb.egresearchgate.net Impurities A, B, and C are classified as "specified impurities," meaning they are individually named and have specific acceptance criteria in the monograph. ekb.eg For example, limits have been reported as not more than 0.4% for impurity A, 0.3% for impurity B, and 0.15% for impurity C. akjournals.com
The structural characterization of these pharmacopeial impurities has been accomplished through a combination of the analytical techniques described above. The chemical structures of several of these impurities have been elucidated and are used as reference standards in quality control. synzeal.com
Table 2: Characterized Pharmacopoeial Impurities of Fluconazole
| Impurity Designation | Chemical Name |
| Fluconazole EP Impurity A | 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol ijrti.orgsynzeal.com |
| Fluconazole EP Impurity B | 2-(4-Fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol synzeal.com |
| Fluconazole EP Impurity C | 1,1'-(1,3-Phenylene)bis(1H-1,2,4-triazole) (Incorrectly assigned in some sources, correct structure is 1,3-di(1H-1,2,4-triazol-1-yl)acetone) |
| Fluconazole EP Impurity D | 2-Fluoro-4'-(1H-1,2,4-triazol-1-yl)acetophenone (Incorrectly assigned in some sources, correct structure is 2-(2,4-difluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol monochloro derivative) |
| Fluconazole EP Impurity G | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-1-one |
| Fluconazole EP Impurity H | 2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole |
| Fluconazole EP Impurity I | 1-(1H-1,2,4-triazol-1-yl)propan-2,3-diol |
Note: The exact chemical names and structures for some impurities can vary between pharmacopoeial editions and commercial suppliers. The table reflects names found in analytical literature.
Structural Elucidation of Unreported and Unknown Fluconazole Impurities
The analysis of fluconazole bulk drug samples, particularly from newer synthetic routes, has revealed the presence of several previously unreported impurities. ijrti.org The isolation and structural characterization of these unknown compounds are critical for ensuring the quality and purity of the active pharmaceutical ingredient (API). ijrti.org Various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, have been instrumental in this process. researchgate.net
In one line of research, an analysis of a fluconazole API sample from a recently proposed synthetic process detected four impurities using HPLC. nih.govekb.eg Among these, one impurity was unknown and had not been previously reported. nih.govekb.eg This less polar, unknown impurity was isolated from the crude fluconazole sample using semi-preparative HPLC. nih.govekb.eg Its structure was subsequently elucidated as 2-(2-(dimethylamino)-4-fluorophenyl)-1,3-di(3H-1,2,4-triazol-1-yl)propan-2-ol using a combination of NMR (¹H, ¹³C, ¹⁹F, ¹H–¹H, ¹H–¹³C, HMBC, and nOe) and mass spectrometry. researchgate.netnih.govekb.eg The plausible mechanism for its formation involves the reaction of fluconazole with dimethylformamide (DMF), which is used as a solvent in the synthesis process. ijrti.orgresearchgate.net
Another study using LC/MS analysis on a fluconazole bulk drug substance identified three impurities, two of which were previously unknown. researchgate.netnih.gov A rapid preparative isolation method was developed to facilitate their structural elucidation by NMR and IR spectroscopy. nih.gov The structures of these two impurities were characterized as:
1-(1-H-1,2,4-triazole-1-yl) propane-2,3-diol researchgate.netnih.gov
Z-2-(2,4-difluorophenyl)-3-(1-H-1,2,4-triazole-1-yl)-2-propen-1-ol researchgate.netnih.gov
Further investigations into fluconazole samples have identified additional impurities. ijrti.org One such impurity, designated Imp-I, was identified as 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)3-(4H-1,2,4-triazol-4-yl)-2-propanol . ijrti.org Other impurities, such as Imp-II and Imp-III, have been detected, but their full characterization is still ongoing. ijrti.org The table below summarizes the findings on these newly identified impurities.
| Unreported Impurity | Analytical Techniques Used for Elucidation | Source of Finding |
|---|---|---|
| 2-(2-(dimethylamino)-4-fluorophenyl)-1,3-di(3H-1,2,4-triazol-1-yl)propan-2-ol | Semi-preparative HPLC, NMR (¹H, ¹³C, ¹⁹F, etc.), Mass Spectrometry | nih.gov, researchgate.net, ekb.eg |
| 1-(1-H-1,2,4-triazole-1-yl) propane-2,3-diol | LC/MS/MS, Preparative Isolation, NMR, IR Spectroscopy | researchgate.net, nih.gov |
| Z-2-(2,4-difluorophenyl)-3-(1-H-1,2,4-triazole-1-yl)-2-propen-1-ol | LC/MS/MS, Preparative Isolation, NMR, IR Spectroscopy | researchgate.net, nih.gov |
| 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)3-(4H-1,2,4-triazol-4-yl)-2-propanol | HPLC, LC-MS | ijrti.org |
Research on Genotoxic Impurities and Their Precursors in Fluconazole
Genotoxic impurities are substances that can cause damage to DNA and are of significant concern in pharmaceutical manufacturing. researchgate.netinnovareacademics.in Regulatory bodies like the ICH, FDA, and EMA mandate strict control over these impurities, often limiting acceptable intake to a threshold of toxicological concern, such as 1.5 μg per day. innovareacademics.in Consequently, research has focused on developing highly sensitive analytical methods to detect and quantify potential genotoxic impurities and their precursors in fluconazole. innovareacademics.in
A key area of research has been the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of a specific genotoxic impurity and its precursor that can arise during the fluconazole synthesis process. innovareacademics.ininnovareacademics.in The primary compounds of interest in these studies are:
Impurity A (Precursor): 1-(2,4-difluorophenyl)-2- researchgate.netnih.govsynzeal.comtriazol-1-yl-ethanone innovareacademics.ininnovareacademics.in
Impurity B (Genotoxic Impurity): 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole innovareacademics.ininnovareacademics.in
The developed LC-MS/MS method utilizes a triple quadrupole mass detector with positive electrospray ionization, operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. researchgate.netinnovareacademics.inresearchgate.net This enables the accurate quantification of these impurities at trace levels (μg/g) relative to the fluconazole API. innovareacademics.ininnovareacademics.in The validation of this method according to ICH guidelines has demonstrated its suitability for monitoring these genotoxic impurities during the manufacturing of fluconazole. innovareacademics.in The information is crucial for organic chemists to refine and control the synthesis process to minimize the formation of these compounds. innovareacademics.in
The performance characteristics of the validated LC-MS/MS method are detailed in the table below.
| Parameter | Impurity A (Precursor) | Impurity B (Genotoxic) | Source of Finding |
|---|---|---|---|
| Linearity Range | 0.30 µg/g to 11.37 µg/g | 0.30 µg/g to 11.34 µg/g | innovareacademics.in |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | innovareacademics.in |
| Limit of Detection (LOD) | 0.1 µg/g | innovareacademics.in | |
| Limit of Quantification (LOQ) | 0.3 µg/g | innovareacademics.in | |
| Accuracy (% Recovery) | 98.25 % to 100.53 % | innovareacademics.in, innovareacademics.in |
Quantitative and Qualitative Analytical Methodologies for Fluconazole Impurities
Chromatographic Method Development and Validation for Fluconazole (B54011) Impurities
Chromatographic techniques are the cornerstone for the analysis of fluconazole and its impurities due to their high resolving power and sensitivity. The development of these methods involves a systematic approach to achieve optimal separation and detection, followed by rigorous validation to ensure the reliability of the results.
High-Performance Liquid Chromatography (HPLC) for Fluconazole Impurity Quantification
High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for the quantitative analysis of fluconazole and its impurities in both bulk drug substances and pharmaceutical formulations. ijrti.orgresearchgate.net Its versatility, sensitivity, and reliability make it an indispensable tool in quality control laboratories. ijrti.org
The primary goal of method optimization is to achieve adequate separation between fluconazole and its various impurities. This is typically accomplished using a reversed-phase C18 column, which separates compounds based on their hydrophobicity. ijrti.orgresearchgate.net The mobile phase, a critical component in the separation process, usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. ijrti.org The composition of the mobile phase is carefully adjusted to achieve the desired resolution. For instance, a mobile phase of methanol (B129727) and water in a 40:60 (v/v) ratio has been successfully used for the isocratic elution of fluconazole and its related compounds A, B, and C. researchgate.netscispace.com In some cases, a gradient elution, where the mobile phase composition is changed during the run, is employed to effectively separate a wider range of impurities. google.com
Detection is commonly performed using a UV-Vis detector, with the wavelength selected based on the absorbance properties of fluconazole and its impurities, often around 210 nm or 260 nm. researchgate.netresearchgate.netyu.edu.jo The column temperature is another parameter that can be optimized to improve peak shape and resolution, with temperatures around 30°C or 40°C being common. ekb.egresearchgate.net
A study analyzing five different samples of fluconazole API utilized a C18 column and a UV detector to identify and quantify nine drug-related impurities (A-I). ekb.eg The method was based on the European Pharmacopoeia procedures and successfully separated the specified and unspecified impurities. ekb.eg
Table 1: Example of Optimized HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water (70:30 v/v) |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 211 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| This table presents a set of optimized HPLC conditions as described in a comparative study. researchgate.net |
Method validation is a crucial step to demonstrate that an analytical method is suitable for its intended purpose. The validation of HPLC methods for fluconazole impurities is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). researchgate.netrevistabiomedica.org
Specificity: This parameter ensures that the method can accurately measure the analyte of interest in the presence of other components such as impurities, degradation products, and placebo ingredients. ijrti.orgresearchgate.net Specificity is demonstrated by showing that the peaks for fluconazole and its impurities are well-resolved from each other and from any potential interferences. researchgate.netrevistabiomedica.org
Linearity: Linearity establishes the relationship between the concentration of an impurity and the analytical signal. ijrti.org It is determined by analyzing a series of solutions with known concentrations of the impurity. ijrti.org For fluconazole impurities, linearity is typically demonstrated with correlation coefficients (r²) greater than or equal to 0.997. revistabiomedica.org
Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often assessed by recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the impurity recovered is calculated. revistabiomedica.org For fluconazole impurities, accuracy is generally expected to be within 80% to 120%. revistabiomedica.orgnih.gov
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For this compound analysis, the RSD for repeatability and reproducibility should not exceed 5.0%. revistabiomedica.orgnih.gov
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. researchgate.net Low LOQ values are essential for detecting and quantifying impurities at very low levels. researchgate.netscispace.com For instance, one validated method reported LOQs of 0.005 mg/mL for fluconazole related compounds A and B, and 0.004 mg/mL for fluconazole related compound C. yu.edu.jo Another study reported LOQ values of 10.0 µg/mL, 22.0 µg/mL, and 21.3 µg/mL for impurities A, B, and C of fosfluconazole, respectively. journaljpri.comindexcopernicus.com
Table 2: Validation Parameters for a Validated HPLC Method for Fluconazole Impurities
| Parameter | Result |
| Linearity (Correlation Coefficient) | ≥ 0.997 |
| Accuracy (Recovery) | 80% - 120% |
| Precision (RSD) | ≤ 5.0% |
| LOD (Impurity A) | 0.001 mg/ml |
| LOQ (Impurity A) | 0.005 mg/ml |
| This table summarizes typical validation results for an HPLC method for fluconazole impurities. revistabiomedica.orgyu.edu.jo |
A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. researchgate.netscispace.com These methods are crucial for monitoring the stability of fluconazole under various environmental conditions such as heat, light, humidity, and in the presence of acid, base, and oxidizing agents. omicsonline.org
To develop a stability-indicating HPLC method, forced degradation studies are performed on fluconazole to generate potential degradation products. revistabiomedica.orgomicsonline.org The developed HPLC method must be able to separate these degradation products from the main fluconazole peak and other known impurities. revistabiomedica.orgomicsonline.org One study demonstrated that fluconazole showed degradation in acidic, aqueous, and oxidative conditions, with a new peak indicating a possible degradation product appearing after heating in an oxidative solution. omicsonline.org The validation of such a method ensures that it is specific, accurate, and precise for the determination of fluconazole in the presence of these degradation products. researchgate.netscispace.com
Validation Parameters for this compound Assays (Specificity, Linearity, Accuracy, Precision, Limit of Quantitation)
Ultra-High-Performance Liquid Chromatography (UHPLC) in this compound Analysis
Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures. rjptonline.org This results in significant improvements in resolution, speed, and sensitivity compared to conventional HPLC. ijrti.orgrjptonline.org
UHPLC methods for this compound analysis offer several advantages, including shorter analysis times and reduced solvent consumption, making them ideal for high-throughput screening in quality control laboratories. ijrti.org A comparative study of HPLC and UPLC for fluconazole analysis demonstrated that the UPLC method, using a BEH C18 column (100 × 2.1 mm, 1.7 µm particle size), provided a much shorter run time compared to the HPLC method. researchgate.net The principles of method development and validation for UHPLC are similar to those for HPLC, focusing on achieving adequate separation and ensuring the reliability of the results. researchgate.net Scaling an existing USP HPLC method for fluconazole and its related compounds to a UPLC method can decrease run time by over 65% and solvent usage by more than 85%.
High-Performance Thin Layer Chromatography (HPTLC) for this compound Profiling
High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and quantitative capabilities. forensicspedia.com It serves as a valuable complementary technique for impurity profiling and quality control of fluconazole.
In HPTLC, the separation is achieved on a high-performance TLC plate pre-coated with a stationary phase like silica (B1680970) gel 60 F254. The mobile phase, a mixture of solvents, migrates up the plate by capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. For fluconazole and its impurities, a mobile phase of butanol, water, and acetic acid (8:2:1 v/v/v) has been used successfully.
After development, the separated spots are visualized, often with a reagent like anisaldehyde followed by heating, and then quantified using a densitometer that measures the reflectance of the spots at a specific wavelength (e.g., 254 nm). An HPTLC method has been developed and validated for the simultaneous separation and quantification of fluconazole and two of its impurities, demonstrating good linearity (r ≥ 0.9995) over a concentration range of 100-800 ng/spot. The limits of detection and quantification for fluconazole were found to be 91.39 and 304.66 ng/spot, respectively.
Gas Chromatography (GC) Applications in this compound Studies
While High-Performance Liquid Chromatography (HPLC) is more commonly used for the analysis of non-volatile substances like fluconazole, Gas Chromatography (GC) offers a complementary and, in some cases, advantageous approach for impurity profiling. ijrti.org Its application is particularly relevant for the detection of volatile or semi-volatile impurities and residual solvents that may be present in the fluconazole bulk drug. ijrti.orgworldwidejournals.com
The non-volatile nature of fluconazole itself presents a challenge for direct GC analysis. ijrti.org However, derivatization techniques can be employed to increase its volatility, making it amenable to GC separation. ijrti.org More frequently, GC is utilized in its headspace (GC-HS) configuration for the determination of residual solvents from the manufacturing process. worldwidejournals.com A validated GC-HS method has been developed for the quantification of residual solvents in fluconazole, demonstrating specificity and applicability for routine quality control. worldwidejournals.com
Furthermore, GC coupled with mass spectrometry (GC-MS) has proven effective in identifying and quantifying fluconazole and its impurities in various biological and raw material samples. researchgate.netakjournals.comscielo.br For instance, a GC-MS method was developed to determine fluconazole in rat serum and amniotic fluid, showcasing the technique's sensitivity with a limit of quantification of 0.1 µg/mL. scielo.br Another study utilized pyrolysis coupled with GC/MS to identify hexachlorobenzene (B1673134) as an impurity in fluconazole raw material. akjournals.com
Key GC Parameters for Fluconazole Analysis:
| Parameter | Description | Reference |
|---|---|---|
| Column | ZB-624 (30 meters X 0.53 mm ID) or CBP-5 fused silica capillary column | worldwidejournals.comscielo.br |
| Carrier Gas | Nitrogen | worldwidejournals.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | worldwidejournals.comresearchgate.net |
| Application | Determination of residual solvents, impurity identification | worldwidejournals.comakjournals.com |
Spectrophotometric Approaches for this compound Detection
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method frequently employed for the quantitative analysis of fluconazole. researchgate.net The principle lies in measuring the absorbance of a substance at a specific wavelength. For fluconazole, the maximum absorbance is typically observed around 260 nm. researchgate.netresearchgate.netsaspublishers.com
Spectrophotometric methods can be adapted for impurity analysis, particularly when the impurities have distinct absorption spectra from the parent drug. A novel sequential dual amplitude difference (SDAD) spectrophotometric technique has been developed for the simultaneous determination of fluconazole and two of its official impurities, B and C. researchgate.net This method successfully resolved the severe spectral overlap between the three compounds. researchgate.net
Derivative spectrophotometry can also enhance the resolution of overlapping spectra. A first-derivative UV spectrophotometric method was developed for the simultaneous determination of fluconazole and tinidazole, measuring the derivative amplitudes at 220 nm and 288 nm, respectively. oup.com While this study focused on a combination drug product, the principle can be applied to resolve fluconazole from certain impurities.
Linearity Ranges in Spectrophotometric Analysis of Fluconazole and Impurities:
| Compound | Linearity Range (µg/mL) | Method | Reference |
|---|---|---|---|
| Fluconazole | 50–500 | SDAD Spectrophotometry | researchgate.net |
| Impurity B | 0.5–6 | SDAD Spectrophotometry | researchgate.net |
| Impurity C | 0.05–0.6 | SDAD Spectrophotometry | researchgate.net |
Electrochemical Sensor Development for this compound Analysis
Electrochemical sensors offer a promising alternative to traditional analytical methods due to their high sensitivity, selectivity, rapid response, and potential for miniaturization. mdpi.comrjptonline.org These sensors work by converting a chemical interaction or process at an electrode surface into a measurable electrical signal. mdpi.com
The electrochemical behavior of fluconazole has been studied using various electrodes, including platinum, glassy carbon, and carbon paste electrodes. researchgate.netscielo.br It exhibits an irreversible oxidation process that is dependent on pH, with the anodic peak current increasing at a pH of 8.0. rjptonline.orgscielo.br This electrochemical property forms the basis for its quantitative determination.
Several studies have focused on developing modified electrodes to enhance the sensitivity and selectivity of fluconazole detection. For instance, a silver nanoparticles modified carbon paste electrode has been used for the voltammetric determination of fluconazole. ijrti.org The use of carbon-based nanocomposites in electrochemical sensors is also a growing area of research for the detection of triazole drugs like fluconazole. rjptonline.org These advanced sensors can achieve very low detection limits. mdpi.com
Performance of Electrochemical Sensors for Fluconazole:
| Electrode Type | Technique | Linear Range (µg/mL) | Detection Limit (µg/mL) | Reference |
|---|
While direct electrochemical detection of specific impurities is less commonly reported, the high sensitivity of these sensors could potentially be leveraged for impurity analysis, especially when coupled with a separation technique.
Emerging Analytical Platforms for this compound Profiling
The field of analytical chemistry is continually evolving, with new platforms emerging that offer significant advantages for pharmaceutical analysis, including impurity profiling.
Microfluidic Systems and Lab-on-a-Chip:
Microfluidic technology, often referred to as lab-on-a-chip, involves the manipulation of small volumes of fluids in micro-scale channels. scienceopen.comnih.gov These systems offer high throughput, reduced reagent consumption, and enhanced sensitivity. scienceopen.com They can be integrated with various detection methods, including electrochemical and optical techniques, making them suitable for drug analysis. scienceopen.comnih.gov
For fluconazole, microfluidic devices have been used to produce polymeric micelles for drug delivery, demonstrating the precise control over particle size that these systems offer. mdpi.com While direct application to impurity profiling of fluconazole is still an area of development, the potential is significant. Microfluidic systems can be designed to perform sample preparation, separation, and detection on a single chip, which could be adapted for the rapid screening of impurities. nih.gov The integration of electrochemical sensors into microfluidic platforms is a particularly promising approach for creating portable and highly sensitive analytical devices for pharmaceutical quality control. ijrti.orgmdpi.com
These emerging platforms hold the potential to revolutionize how fluconazole impurities are analyzed, offering faster, more efficient, and more sensitive methods for ensuring the quality and safety of this important antifungal medication.
Regulatory Science and Compliance in Fluconazole Impurity Control
Pharmacopeial Standards and Monographs for Fluconazole (B54011) Related Substances
Pharmacopoeias provide the official standards for medicines and their ingredients, including specific monographs for active pharmaceutical ingredients (APIs) like fluconazole. These monographs detail the tests and acceptance criteria for related substances, ensuring that the quality of the API is consistent and meets safety requirements. oceanicpharmachem.com
The European Pharmacopoeia (EP) provides a detailed monograph for fluconazole, which specifies limits for several impurities. drugfuture.com The EP identifies nine potential impurities, designated as Impurities A through I. ekb.eg Among these, Impurities A, B, and C are listed as specified impurities, meaning they must be individually controlled within specific acceptance criteria. drugfuture.comekb.eg Impurity G is noted as originating exclusively from degradation, while Impurities E and F can arise from both synthesis and degradation processes. ekb.eg
The acceptance criteria for impurities in fluconazole according to the European Pharmacopoeia are outlined below. The disregard limit, below which an impurity peak is not considered in the total, is typically 0.05%. drugfuture.com
Table 1: European Pharmacopoeia Limits for Fluconazole Impurities
| Impurity | Acceptance Limit (%) |
|---|---|
| Impurity A | ≤ 0.4 |
| Impurity B | ≤ 0.3 |
| Impurity C | ≤ 0.1 |
| Unspecified Impurities (each) | ≤ 0.10 |
| Total Impurities | ≤ 0.6 |
Data sourced from the European Pharmacopoeia monograph for fluconazole. drugfuture.com
The resolution between the peaks for impurity C and fluconazole in the chromatogram must be at least 3.0 to ensure proper quantification. drugfuture.com The EP also provides reference standards for fluconazole and its impurities to aid in their identification and control. edqm.eu
The United States Pharmacopeia (USP) also establishes detailed procedures and acceptance criteria for controlling organic impurities in fluconazole. drugfuture.comregulations.gov The USP monograph provides several procedures for impurity testing, and the labeling must state which procedure the article complies with. drugfuture.com Like the EP, the USP specifies limits for individual known impurities and a general limit for any other single unspecified impurity, as well as a limit for total impurities. regulations.gov
High-performance liquid chromatography (HPLC) is the standard technique employed for these analyses. waters.comphenomenex.com The USP provides reference standards for fluconazole and its related compounds A, B, and C to ensure the suitability and accuracy of the analytical system.
Table 2: United States Pharmacopeia (Procedure 1) Limits for Fluconazole Impurities
| Impurity Name | Relative Retention Time | Acceptance Criteria (NMT %) |
|---|---|---|
| Fluconazole related compound A | 0.5 | 0.2 |
| Fluconazole related compound B | 0.81 | 0.1 |
| Fluconazole related compound C | 0.86 | 0.2 |
| Any other individual impurity | — | 0.1 |
| Total impurities | — | 1.5 |
NMT: Not More Than. Data sourced from the USP monograph for fluconazole. regulations.gov
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) does not provide drug-specific monographs but offers a set of globally recognized guidelines for controlling impurities in new drug substances and products. tandfonline.comich.org The primary guidelines relevant to fluconazole impurities are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. europa.eueuropa.eu
These guidelines provide a framework for the identification, qualification, and control of impurities based on established thresholds. jpionline.orggmpinsiders.com The thresholds are determined by the maximum daily dose of the drug and trigger requirements for reporting, identification, and toxicological qualification of impurities. slideshare.netich.org
Reporting Threshold : The level above which an impurity must be reported in a registration application. ich.org
Identification Threshold : The level above which the structure of an impurity must be determined. ikev.org
Qualification Threshold : The level above which an impurity's biological safety must be established. ich.org
Table 3: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) Guideline. ich.org
These ICH principles form the basis upon which pharmacopoeial limits are often developed and justified. ich.orgeuropa.eu They ensure that impurities are controlled to levels that are safe and have been justified by scientific data. ich.orgfda.gov
United States Pharmacopeia (USP) Guidelines for Fluconazole Impurities
Methodologies for Establishing Acceptance Criteria for Fluconazole Impurities
The establishment of acceptance criteria for fluconazole impurities is a scientifically driven process based on regulatory guidelines, toxicological data, and manufacturing capabilities. gmpinsiders.comfda.gov The goal is to set limits that are as high as can be justified by safety data but as low as can be consistently achieved by a robust manufacturing process. ikev.orgfda.gov
The primary methodologies involve:
Batch Data Analysis : Analyzing the levels of impurities present in multiple batches of the drug substance manufactured by the proposed commercial process. fda.gov This provides a baseline understanding of the impurity profile and normal process variability.
Stability Studies : Evaluating the impurity profile of the drug substance and product over time under various storage conditions. ich.org This helps identify degradation products and informs the setting of shelf-life specifications. veeprho.com
Qualification of Impurities : This is the cornerstone of setting safe acceptance criteria. ich.org Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org An impurity is considered qualified if:
It was present in the fluconazole batches used in safety and clinical studies at or above the proposed acceptance criterion. ich.orgfda.gov
It is a significant metabolite in animal or human studies. ich.org
Its structure is similar to another qualified impurity, and the new impurity is expected to have similar toxicity.
Data from toxicological studies on the isolated impurity or on the drug substance containing the impurity at a sufficient concentration demonstrates its safety. ikev.org
If an impurity level exceeds the ICH qualification threshold and is not a significant metabolite or a previously qualified substance, specific toxicological studies are required. This risk-based approach ensures that the acceptance criteria are clinically relevant and protective of patient health. gmpinsiders.com
Advanced Strategies for Regulatory Compliance in Fluconazole Impurity Management
Maintaining compliance with evolving regulatory standards for impurities requires proactive and advanced strategies that go beyond routine testing. kanboapp.comgenevolution.fr
Key advanced strategies include:
Quality by Design (QbD) : This is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control. grace.comscirp.org For impurity management, QbD involves identifying the sources and formation pathways of fluconazole impurities (e.g., from raw materials, intermediates, or by-products) and implementing controls throughout the manufacturing process to minimize their formation. grace.comscirp.orgcontractpharma.com This proactive approach is more robust than relying solely on end-product testing. veeprho.com
Advanced Analytical Techniques : While HPLC is the workhorse for routine impurity testing, the identification and characterization of unknown impurities often require more advanced methods. grace.com Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for elucidating the structures of novel or trace-level impurities. oceanicpharmachem.comgrace.comconicet.gov.ar
Regulatory Intelligence : This involves actively monitoring the regulatory landscape for changes in guidelines from bodies like the ICH, FDA, and EMA. ndgcs.com Having a dedicated compliance team or utilizing regulatory intelligence services ensures that the company's impurity control strategies remain current and can adapt proactively to new requirements, preventing compliance gaps. kanboapp.comndgcs.com
Integrated Compliance and Data Management Systems : Modern pharmaceutical manufacturing involves generating vast amounts of data. Implementing robust, integrated data management systems, sometimes leveraging technologies like blockchain or AI, can enhance data integrity, traceability, and oversight of the entire supply chain. kanboapp.comfreyrsolutions.com These systems, often referred to as Regulatory Technology (RegTech), can automate compliance processes and improve risk management. ndgcs.com
Toxicological Risk Assessment : For new or unqualified impurities, conducting a thorough toxicological risk assessment is crucial. freyrsolutions.com This involves evaluating the potential for genotoxicity, carcinogenicity, and other adverse effects to establish a safe limit, such as a Permitted Daily Exposure (PDE) value. gmpinsiders.comscirp.org
By integrating these advanced strategies, pharmaceutical manufacturers can build a comprehensive and robust framework for managing fluconazole impurities, ensuring consistent product quality and unwavering regulatory compliance. contractpharma.com
Environmental Fate and Transformation Products of Fluconazole Impurities
Photodegradation Products of Fluconazole (B54011) and their Environmental Relevance
Indirect photodegradation, a process driven by reactive species formed in the presence of sunlight, has been identified as a primary transformation pathway for fluconazole in natural waters. nih.govacs.org This process is influenced by the presence of substances like nitrate (B79036) and dissolved organic matter. acs.org While direct photolysis of fluconazole is not significant, indirect photochemistry leads to its slow degradation, with half-lives ranging from two weeks to a year. nih.govacs.org
The primary and most concerning photodegradation products of fluconazole are 1,2,4-triazole (B32235) and 1,2,4-triazole-1-acetic acid. nih.gov Studies have shown that these products can be formed in yields of 30% to 100% during the photodegradation of fluconazole. nih.govacs.org These transformation products are more resistant to indirect photochemistry than fluconazole itself. nih.gov The formation of these stable and mobile products from a widely used pharmaceutical highlights a significant environmental concern regarding the long-term impact of fluconazole use. acs.org
Table 2: Photodegradation Findings for Fluconazole
Interactive table
| Parameter | Finding | Source |
|---|---|---|
| Primary Degradation Pathway | Indirect Photodegradation | nih.govacs.org |
| Fluconazole Half-Life (Indirect Photodegradation) | 13 days to ~200 days | acs.org |
| Major Photodegradation Products | 1,2,4-triazole, 1,2,4-triazole-1-acetic acid | nih.gov |
Research on Fluconazole Impurity Behavior in Wastewater Treatment Processes
Wastewater treatment plants (WWTPs) are a critical interface between human use of pharmaceuticals and their release into the environment. Research indicates that fluconazole is not effectively removed by conventional wastewater treatment processes. nih.govnih.govacs.org Its hydrophilic nature and resistance to biodegradation mean that a significant portion of the parent compound passes through treatment facilities and into receiving waters. nih.govresearchgate.net
Studies have shown that in activated sludge, a key component of biological wastewater treatment, there is no significant degradation of fluconazole. nih.gov While some azole antifungals are removed through sorption to sludge, fluconazole largely remains in the aqueous phase. nih.gov Due to its high resistance to degradation, the identification of biotransformation products of fluconazole in activated sludge has been limited. researchgate.net
Advanced oxidation processes (AOPs), such as those using thermally activated persulfate or UV irradiation, have been investigated for their potential to degrade fluconazole. researchgate.netoaepublish.com While these methods show promise in breaking down the parent compound, they can also lead to the formation of intermediate transformation products. researchgate.net The ultimate goal of mineralization to carbon dioxide and water is not always achieved, and the environmental impact of the resulting intermediates requires further investigation. researchgate.net
Table 3: Fluconazole Behavior in Wastewater Treatment
Interactive table
| Treatment Process | Fluconazole Removal Efficiency | Key Findings | Source |
|---|---|---|---|
| Conventional Activated Sludge | Low/Insignificant | Resistant to biodegradation, remains in effluent | nih.govnih.govnih.gov |
| Constructed Wetlands | Negligible | Highly persistent in various saturation conditions | researchgate.net |
| Thermally Activated Persulfate | High | Can be mineralized, but intermediate products form | researchgate.net |
Compound Names Mentioned in the Article
Fluconazole
1,2,4-Triazole
1,2,4-Triazole-1-acetic acid
Nitrate
Carbon dioxide
Clotrimazole
Econazole
Ketoconazole
Miconazole
Propiconazole
Tebuconazole
Aciclovir
Allopurinol
Cetirizine
Cimetidine
Hydrochlorothiazide
Lisinopril
Phenytoin
Primidone
Ranitidine
Sotalol
Sulpiride
Tramadol
Valsartan
Climbazole
Imazalil
Mefentrifluconazole
Q & A
Q. What pharmacopeial guidelines govern impurity thresholds in fluconazole?
- Standards : The USP limits individual impurities to ≤0.1% and total impurities to ≤0.5%. Relative response factors (RRF) and retention times (RRT) are defined for known impurities (e.g., RRT 0.17–1.32) .
- Calculation : Use the formula: \text{% Impurity} = \frac{r_i}{r_S} \times \frac{C_S}{C_U} \times F \times 100 where , , , , and are peak responses, concentrations, and RRF .
Advanced Research Questions
Q. How can conflicting impurity profiles from different chromatographic methods be resolved?
- Approach : Cross-validate using orthogonal techniques (e.g., LC-MS/MS vs. HPLC-UV). For example, fosfluconazole impurities B and C co-elute in standard HPLC but resolve with gradient optimization (e.g., adjusting acetonitrile from 10% to 25% over 20 min) .
- Case Study : A CCD-optimized method reduced co-elution by 40% compared to Box-Behnken designs .
Q. What advanced structural elucidation techniques are used for unknown impurities?
- Methods : Combine NMR, HRMS, and LC-MS/MS. For example, impurity E (CAS 89429-59-4) was identified via molecular ion [M+H]+ at m/z 415 and fragmentation patterns matching 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone .
- Workflow :
Q. How are synthetic pathways monitored to minimize genotoxic impurities during fluconazole synthesis?
- Control Strategy : Track intermediates like 1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone (precursor to impurity B) using in-process LC-MS. Limit precursor residues to <0.3 µg/g via kinetic modeling of reaction termination .
- Data : Impurity B (epoxide intermediate) shows genotoxicity at ≥0.1 µg/g, necessitating strict control during base-catalyzed steps .
Q. What statistical tools are effective for analyzing discrepancies in impurity quantification data?
- Tools : Apply analysis of variance (ANOVA) and residual plots to evaluate model adequacy. For example, CCD-generated models showed R² >0.98 for impurity separation, while full factorial designs had R² <0.90 due to overfitting .
- Case Study : A three-level factorial design identified temperature (25°C) as a critical factor for impurity D resolution (p <0.01) .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
